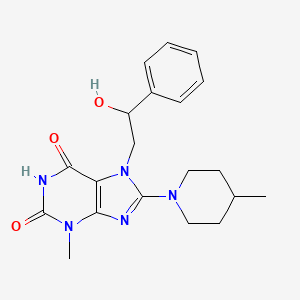

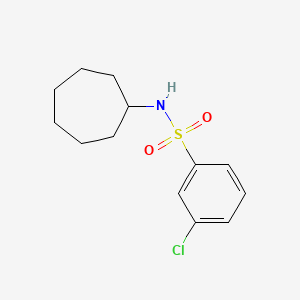

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related azetidine compounds has been reported in the literature. For instance, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound with a structure that shares some similarity to the target molecule , was achieved through nucleophilic aromatic nitro-to-fluoro substitution. This process involved conventional heating or microwave activation, indicating that the synthesis of azetidine derivatives can be optimized for efficiency . Another study reported the synthesis of a series of novel azetidin-2-ones, where the structures were confirmed using various spectral techniques, and the reactions were monitored by analytical thin-layer chromatography . These methods could potentially be applied to the synthesis of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, suggesting that a similar approach involving careful monitoring and spectral confirmation could be used.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their biological activity. In the case of the compounds synthesized in the studies, spectral techniques such as IR, Mass, and 1H-NMR were used to confirm the structures . These techniques could also be applied to analyze the molecular structure of this compound, ensuring the correct formation of the target compound and the integrity of its molecular framework.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by their molecular structure. The study involving the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine demonstrated that the compound could be radiolabeled, suggesting that azetidine derivatives can participate in further chemical reactions post-synthesis . This implies that this compound could also be modified or tagged for various applications, depending on the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are not directly discussed in the provided papers. However, the use of spectral techniques for structure confirmation and the successful docking into the active site of an enzyme, as mentioned in the second study, suggest that these compounds have specific physical and chemical characteristics that enable them to interact with biological targets . The physical properties such as solubility, melting point, and stability of this compound would need to be determined experimentally, while its chemical properties could be inferred from reactivity patterns observed in similar compounds.

Aplicaciones Científicas De Investigación

Medical Imaging Applications

One notable application of related fluorinated compounds is in the development of positron emission tomography (PET) ligands for imaging central nicotinic acetylcholine receptors (nAChRs). For instance, the synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for nAChRs, highlight its promising properties for PET imaging. This compound, due to its high affinity and selectivity, enables the detailed study of nAChRs in the brain, contributing to our understanding of various neurological disorders (Dollé et al., 1998).

Anticancer Applications

Fluorinated coumarin-pyrimidine hybrids have been synthesized and demonstrated potent anticancer activity against human cancer cell lines, including lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231). These compounds exhibit significant cytotoxicity, with some showing greater potency than the standard drug Cisplatin. Their mechanism includes DNA cleavage, suggesting a potential pathway for cancer cell inhibition (Hosamani et al., 2015).

Antibacterial and Antifungal Applications

The synthesis of new thienopyridopyrimidine derivatives has demonstrated fungicidal activities, offering a new avenue for addressing plant diseases caused by pathogens like Rhizoctonia solani and Botrytis cinerea. These compounds open up possibilities for developing novel agrochemical agents to protect crops against fungal infections (Liu & He, 2012).

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTIZIDKLASCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)